N-(pyrazin-2-yl)hydrazinecarboxamide
Description
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-amino-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C5H7N5O/c6-10-5(11)9-4-3-7-1-2-8-4/h1-3H,6H2,(H2,8,9,10,11) |
InChI Key |
QHPMTLBXUDJTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Sulfonamide-linked pyrazines (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) show potent antitubercular activity but act via folate pathway inhibition, limiting their utility against resistant strains .
- Carboxamide derivatives (e.g., N-phenylpyrazine-2-carboxamides) exhibit broader antimycobacterial activity but require structural optimization for potency .
Substituent Effects on Bioactivity
Substituents on the pyrazine or aryl moiety significantly modulate activity:
Key Trends :
- Electron-withdrawing groups (e.g., –Cl) enhance antitubercular activity by improving target binding .
- Bulky substituents (e.g., thiazole or benzylidene groups) improve antimicrobial activity by increasing lipophilicity and membrane penetration .
Metal Complexation
Hydrazinecarboxamide ligands form stable metal complexes with enhanced biological properties:
Mechanistic Insight :
Metal coordination enhances DNA interaction and redox activity, leading to oxidative damage in pathogens .
Theoretical and Structural Studies
- IR/NMR Analysis : and highlight that hydrazinecarbothioamide analogs exhibit distinct spectral profiles compared to carboxamides due to sulfur’s electronegativity .
- Docking Studies : Hydrazinecarboxamide derivatives show affinity for matrix metalloproteinase-8 (MMP-8), a target linked to inflammation and cancer metastasis .
Preparation Methods
Direct Synthesis via Hydrazine Derivatives and Pyrazine Precursors
One common approach involves the reaction of hydrazine hydrate with pyrazine-2-carbonyl derivatives or related intermediates. This method typically proceeds under mild conditions such as room temperature or reflux in methanol or ethanol solvents.
General Procedure : Hydrazine hydrate is reacted with pyrazine-2-carbonyl compounds in methanol at room temperature for 24 hours, yielding hydrazinecarboxamide derivatives. This approach is supported by synthesis protocols for hybrid compounds containing pyrazine rings, where hydrazine hydrate acts as a nucleophile to form the hydrazinecarboxamide linkage.
-
- Solvent: Methanol (CH3OH)
- Temperature: Room temperature (RT) or reflux
- Time: 24 hours
- Reagents: Hydrazine hydrate (N2H4·H2O), pyrazine-2-carbonyl derivatives
Workup and Purification : After reaction completion, the mixture is typically evaporated under reduced pressure, and the residue purified by column chromatography using silica gel with appropriate eluents.
Yields and Purity : Yields vary depending on substituents but generally range from moderate to high (40–85%). Purity is confirmed by NMR (1H, 13C) and mass spectrometry.
Benzoylation and Aminopyrazine Derivative Coupling
Another method involves benzoylation of aminopyrazine derivatives followed by coupling with hydrazine to form the target hydrazinecarboxamide.
-
- Aminopyrazine or chloropyrazin-2-amine is reacted with benzoyl chlorides under controlled conditions to avoid diacylation.
- Dry pyridine is used as a base to minimize side reactions.
- The benzoylated intermediates are then reacted with hydrazine hydrate to yield N-(pyrazin-2-yl)hydrazinecarboxamide derivatives.
-
- Base: Dry pyridine (3–4 equivalents)
- Temperature: Cooling during addition to prevent overheating
- Solvent: Dichloromethane or other appropriate solvents
- Purification: Chromatographic separation after reaction
Yields : Method B, performed under nitrogen atmosphere with extended work-up, achieves yields of 43–85%, superior to Method A without inert atmosphere (8–67%).
One-Pot Multi-Step Synthesis via Nitro Group Reduction and Coupling
A more complex approach involves multi-step synthesis starting from nitro-substituted pyrazine derivatives:
-
- Preparation of nitro-substituted pyrazine intermediates.
- Reduction of nitro groups to amines using hydrogen gas and palladium catalysts.
- Coupling of the resulting amines with pyrazinoic acid or substituted benzoic acids using coupling agents such as EDC·HCl and HOBt in DMF to form hydrazinecarboxamide derivatives.
-
- Nitro reduction: Hydrogen gas, Pd catalyst, room temperature or mild heating.
- Coupling: EDC·HCl, HOBt, N,N-diisopropylethylamine, DMF solvent.
- Temperature: Typically room temperature for coupling steps.
Yields and Purification : These multi-step syntheses yield target compounds with good purity, confirmed by NMR, mass spectrometry, and sometimes single-crystal X-ray diffraction.
Alternative Hydrazinecarboxamide Formation via Hydrazinylpyridazine Derivatives
Though focused on pyridazine derivatives, similar hydrazinecarboxamide formation methods apply to pyrazine analogs:
Reaction of hydrazine hydrate with pyridazinethione derivatives or related precursors in refluxing solvents (ethanol or pyridine) yields hydrazinyl derivatives analogous to this compound.
These reactions typically involve nucleophilic substitution and cyclization steps, with yields around 30–62%, depending on conditions.
Data Table: Summary of Preparation Methods
Research Findings and Notes
The choice of base and solvent critically affects the selectivity and yield, especially to avoid diacylation during benzoylation steps.
Hydrazine hydrate is a common nucleophile used for introducing the hydrazinecarboxamide moiety due to its reactivity and availability.
Multi-step syntheses involving nitro group reduction followed by coupling provide structural diversity and functionalization options for the pyrazine ring system.
Analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and occasionally single-crystal X-ray diffraction are essential for confirming structure and purity.
Reaction temperatures generally range from room temperature to reflux conditions, with reaction times varying from a few hours to 24 hours depending on the method.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(pyrazin-2-yl)hydrazinecarboxamide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via multi-step reactions. A key step involves coupling hydrazine derivatives with pyrazine carbonyl precursors. For example, nitration of pyrazine carboxamides can be achieved using potassium nitrate and sulfuric acid under controlled temperatures (60–80°C) to introduce nitro groups at specific positions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., triphenylphosphite) are critical for yield optimization. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC .
Q. Which analytical techniques are most effective for characterizing This compound and verifying its purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbon frameworks .
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL, which refines structural parameters and validates hydrogen bonding or π-π interactions .
- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular weight and isotopic patterns .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Q. What are the biologically active derivatives of This compound, and how are their pharmacological properties evaluated?
- Answer : Derivatives often incorporate heterocyclic moieties (e.g., piperazine, indole) to enhance bioactivity. For example:
- Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (MIC values reported) .
- Enzyme Inhibition : Assessed using fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for This compound derivatives?
- Answer : Contradictions often arise from disordered solvent molecules or twinning. Strategies include:
- Data Reintegration : Re-examining raw diffraction data using SHELXE to refine twinning parameters .
- Complementary Techniques : Pairing XRD with DFT calculations to validate bond lengths/angles .
- Temperature-Dependent Studies : Collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to identify thermal motion artifacts .
Q. What computational methods are used to predict the interaction of This compound with biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses to receptors (e.g., EGFR, PARP) using force fields .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER model ligand-receptor stability over time (RMSD/RMSF analysis) .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity to guide analog design .
Q. How can synthetic routes be optimized to improve yield and scalability of This compound analogs?
- Answer :
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours) for steps like cyclization .
- Catalyst Screening : Transition metals (e.g., Pd/Cu) or organocatalysts improve coupling efficiency in multi-component reactions .
Q. What strategies are employed to address low solubility or stability of This compound in pharmacological studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice and improve dissolution .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
